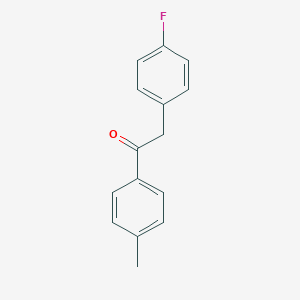

2-(4-Fluorophenyl)-1-p-tolyl-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZTZFHRJQQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl 1 P Tolyl Ethanone and Its Analogues

Historical and Current Approaches to α-Substituted Ethanone (B97240) Synthesis

Traditional methods for the synthesis of α-substituted ethanones have laid the groundwork for many of the techniques still in use today. These approaches often involve multi-step sequences that allow for the precise installation of desired functional groups.

Friedel-Crafts Condensation Routes for Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wisc.eduscribd.com

For the synthesis of a 1-p-tolyl-ethanone backbone, toluene (B28343) can be acylated with acetyl chloride. The methyl group of toluene is an ortho-, para-director; however, the acylation reaction often shows a high preference for the para-substituted product due to steric hindrance at the ortho position. libretexts.orgyoutube.com

A plausible Friedel-Crafts route to a precursor of the target molecule could involve the acylation of toluene with 4-fluorophenylacetyl chloride. This would directly install the 4-fluorophenylacetyl group onto the toluene ring, forming 2-(4-fluorophenyl)-1-p-tolyl-ethanone. The reaction would be catalyzed by a Lewis acid like AlCl₃, with the acylium ion acting as the electrophile that attacks the electron-rich toluene ring.

Table 1: Examples of Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Toluene | Acetyl Chloride | AlCl₃ | 4-Methylacetophenone (p-tolyl ethanone) | libretexts.orgyoutube.com |

| Benzene | Ethanoyl Chloride | AlCl₃ | Phenylethanone (Acetophenone) | libretexts.org |

Halogenation and Subsequent Nucleophilic Substitution Strategies

An alternative and widely used strategy for the synthesis of α-substituted ethanones involves a two-step process: α-halogenation of a ketone followed by nucleophilic substitution. nih.gov This method allows for the introduction of a wide variety of substituents at the α-position.

The synthesis of this compound could be envisioned starting from 1-p-tolyl-ethanone (4'-methylacetophenone). The first step would be the halogenation of the α-carbon. This is typically achieved using bromine (Br₂) in an acidic medium like acetic acid to yield 2-bromo-1-(p-tolyl)ethanone.

Following the α-bromination, a nucleophilic substitution reaction can be performed. In this case, a suitable 4-fluorophenyl nucleophile would be required. This could be in the form of a Grignard reagent (4-fluorophenylmagnesium bromide) or an organocuprate, which would displace the bromide to form the desired carbon-carbon bond. Cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be employed, reacting the α-bromo ketone with a 4-fluorophenylboronic acid or a 4-fluorophenylzinc reagent, respectively, in the presence of a palladium catalyst. beilstein-journals.orgnih.gov

Multi-Step Reaction Sequences for Complex Analogues and Heterocycle Integration

The compound this compound serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. A notable example is its use in the synthesis of polysubstituted pyrroles. rsc.org

One documented application involves the synthesis of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole. rsc.orgmdpi.com This reaction is a multi-component synthesis where this compound is reacted with other starting materials in a one-pot domino protocol to construct the pyrrole (B145914) ring. rsc.org Such multi-step sequences that lead to the integration of the ethanone backbone into a heterocyclic system are crucial in medicinal chemistry for the generation of diverse molecular scaffolds. mdpi.comdergipark.org.trresearchgate.netnih.gov

Advanced Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, sustainable, and environmentally friendly synthetic methods. These advanced strategies often lead to higher yields, shorter reaction times, and milder reaction conditions.

Microwave-Assisted Synthesis in Related Ketone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. nih.gov

In the context of diaryl ketone and related compound synthesis, microwave assistance has been successfully applied to various reaction types, including cross-coupling reactions and heterocycle synthesis. mdpi.comorganic-chemistry.orgnih.govresearchgate.net For instance, microwave heating has been shown to be effective in the palladium-catalyzed synthesis of heteroaryl 1,2-diketones from ketones and heteroaryl halides. organic-chemistry.org This suggests that a microwave-assisted cross-coupling of 2-bromo-1-(p-tolyl)ethanone with a 4-fluorophenyl source could be a highly efficient route to the target compound. Similarly, the synthesis of heterocyclic analogues, such as 2-aryl-2-oxazolines, has been significantly improved by the use of microwave irradiation. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Heteroarylation of Ketones | Several hours, high temp. | 10 minutes, 150 °C | Rapid reaction time | organic-chemistry.org |

| Synthesis of 2-Aryl-2-oxazolines | Long reaction times | Short reaction times, high yields (up to 95%) | Efficiency, high yields | nih.govresearchgate.net |

Heterogeneous Catalysis in Sustainable Synthetic Routes

The principles of green chemistry have driven the development of heterogeneous catalysts for many organic transformations, including the synthesis of aryl ketones. Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions, which contribute to more sustainable processes.

For Friedel-Crafts type acylations, traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and are difficult to recycle. In contrast, solid acid catalysts such as zeolites, clays, and metal oxides have been developed as heterogeneous alternatives. These materials can effectively catalyze the acylation of aromatic compounds and can be easily recovered and reused, minimizing waste. For example, nano-silica supported ionic liquids have been used as heterogeneous catalysts for the direct acylation of aldehydes to form aryl ketones.

The application of heterogeneous catalysts provides a more environmentally benign approach to the synthesis of this compound and its analogues, aligning with the growing demand for sustainable chemical manufacturing.

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles is crucial for the sustainable design and optimization of synthetic routes for aryl ketones and their derivatives. google.com The core tenets of green chemistry, such as atom economy, catalysis, and the use of safer solvents, offer a framework to enhance the environmental profile of these syntheses. acs.orgresearchgate.netrsc.org

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Catalysis: Utilizing catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled, minimizing waste. acs.org For instance, in Friedel-Crafts acylation, a key step in preparing ketone precursors, traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts. rsc.org Green alternatives involve using reusable solid acid catalysts or deep eutectic solvents which can act as both catalyst and solvent. rsc.orgsigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions are inherently more atom-economical than substitution reactions, which generate byproducts. rsc.orgpnas.org

Safer Solvents: The choice of solvent is a critical aspect of green synthesis. Efforts are made to replace volatile and hazardous organic solvents with more benign alternatives like water or ionic liquids, or to perform reactions under solvent-free conditions. rsc.orgpnas.org For example, indium triflate in an ionic liquid has been shown to be an effective green catalyst system for Friedel-Crafts acylation. sigmaaldrich.com

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized as they require additional reagents and generate waste. acs.org

By applying these principles, the synthesis of aryl ketones can be made more efficient, cost-effective, and environmentally friendly. google.com

Synthesis of Precursors and Key Intermediates

The construction of the target molecule, this compound, necessitates the synthesis of specific precursors and key intermediates. These building blocks are typically prepared through well-established and reliable chemical transformations.

A crucial intermediate for the synthesis of the target compound is a 4-fluorophenacyl halide, most commonly 2-bromo-1-(4-fluorophenyl)ethanone (also known as 4-fluorophenacyl bromide). nbinno.com This compound serves as a versatile building block in organic synthesis. nbinno.com

A common and effective method for its preparation is the direct bromination of 4-fluoroacetophenone. This reaction is typically carried out using bromine in the presence of a suitable solvent and sometimes a catalyst. nbinno.com Another synthetic approach involves the conversion of a secondary alcohol precursor using ammonium (B1175870) bromide and an oxidizing agent like Oxone®. nbinno.comrsc.org

Table 1: Synthetic Methods for 2-Bromo-1-(4-fluorophenyl)ethanone

| Method | Reagents | Key Features |

|---|---|---|

| Direct Bromination | 4-Fluoroacetophenone, Bromine (Br₂) | Common laboratory and industrial method. nbinno.com |

| Oxidative Bromination | 1-(4-Fluorophenyl)ethanol, Ammonium Bromide, Oxone® | One-pot strategy starting from the corresponding secondary alcohol. rsc.org |

| Copper(II) Bromide | 1-(4-Fluorophenyl)ethanone, Copper(II) Bromide | Uses a metal halide as the bromine source, often requiring heating. chemicalbook.com |

These methods provide reliable access to 4-fluorophenacyl halides, which are essential for subsequent steps in the synthesis of this compound and its analogues.

The other key component of the target molecule's structure is the p-tolyl ketone moiety. The precursor for this part is typically 1-(p-tolyl)ethanone, also known as 4'-methylacetophenone. The most direct and widely used method for its synthesis is the Friedel-Crafts acylation of toluene. libretexts.orgmasterorganicchemistry.com

In this electrophilic aromatic substitution reaction, toluene is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.orgmasterorganicchemistry.comscribd.com The reaction is typically performed in a suitable solvent like dichloromethane. youtube.com

The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich toluene ring. sigmaaldrich.com

Reaction Scheme for Friedel-Crafts Acylation of Toluene:

R¹R²C=O + H₂NNHC(=S)NHR³ → R¹R²C=NNHC(=S)NHR³ + H₂O

Advanced Theoretical and Computational Chemistry Studies on 2 4 Fluorophenyl 1 P Tolyl Ethanone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. Calculations are frequently performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules nih.govnih.gov. These calculations are foundational for understanding the molecule's geometry, vibrational modes, and reactivity.

Geometry Optimization and Conformer Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until the lowest energy conformation (the ground state) is found nih.gov. For a flexible molecule like 2-(4-Fluorophenyl)-1-p-tolyl-ethanone, which has rotatable bonds connecting the phenyl rings and the ketone group, multiple stable conformations, or conformers, may exist. A conformer analysis is performed to identify these different stable structures and determine their relative energies to find the global minimum energy structure. While specific optimized geometrical parameters for this compound are not available in the reviewed literature, this process would typically yield precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra . Each calculated frequency is associated with a specific molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond.

The theoretical vibrational wavenumbers are often scaled by a specific factor to correct for systematic errors in the computational method and to improve agreement with experimental data nih.gov. A strong correlation between the calculated and experimental spectra helps to confirm the optimized molecular structure and allows for a definitive assignment of the observed spectral bands ajchem-a.com. Although an experimental and theoretical vibrational analysis for this compound has not been reported in the searched literature, a comparison would typically be presented in a table format.

Table 1: Illustrative Example of Vibrational Frequency Correlation (Hypothetical Data)

| Experimental FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| ~1685 | ~1700 | C=O stretch |

| ~3050 | ~3060 | Aromatic C-H stretch |

| ~1600 | ~1605 | Aromatic C=C stretch |

| ~1220 | ~1225 | C-F stretch |

Quantum Chemical Parameters and Global Reactivity Indices

Key global reactivity indices include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive nih.gov.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive nih.gov.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a stable system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile.

These parameters provide a quantitative framework for understanding how a molecule will interact with other chemical species.

Table 2: Illustrative Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Formula | Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.8 |

| LUMO Energy (E_LUMO) | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |

| Softness (S) | 1 / η | 0.4 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.3 |

| Electrophilicity Index (ω) | μ² / 2η | 3.698 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another nih.gov.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor ajchem-a.com. The energies of these orbitals and their distribution across the molecule are crucial for predicting reaction pathways. For instance, in a study of the related compound 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were found to be -6.5743 eV and -2.0928 eV, respectively ajchem-a.com. These values provide insight into the molecule's electronic behavior. The visualization of HOMO and LUMO orbitals shows the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Implications of HOMO-LUMO Gap on Chemical Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability nih.gov.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO nih.gov. Such molecules are generally considered "hard."

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized nih.gov. These molecules are considered "soft" and are more likely to undergo chemical reactions.

The energy gap is therefore a simple yet powerful descriptor for predicting the reactivity of a molecule and its potential for charge transfer within its own structure or with other molecules nih.govnih.gov.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive behavior of molecules by visualizing the charge distribution. The MEP surface map illustrates the electrostatic potential at different points on the electron density surface, providing insights into a molecule's nucleophilic and electrophilic sites. In these maps, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

For aromatic ketone derivatives, the MEP analysis typically reveals the most negative potential localized around the oxygen atom of the carbonyl group, highlighting it as a primary site for electrophilic interactions. The hydrogen atoms of the aromatic rings generally exhibit the most positive potential, marking them as likely sites for nucleophilic attack.

In a theoretical study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. ajchem-a.com The resulting MEP map indicated that the nitrogen atoms of the oxadiazole ring were the most electron-rich regions, suggesting them as the probable sites for electrophilic attack. ajchem-a.com The hydrogen atoms of the phenyl rings, on the other hand, showed the most positive electrostatic potential. ajchem-a.com

For this compound, a similar MEP analysis would be expected to show a significant negative potential around the carbonyl oxygen. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential on the fluorophenyl ring. The hydrogen atoms on both the p-tolyl and fluorophenyl rings would represent the positive potential regions.

Table 1: Predicted Regions of Electrostatic Potential in this compound based on Analogous Compounds

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | Negative | Red | Site for electrophilic attack |

| Fluorine Atom | Negative | Red/Yellow | Influence on aromatic ring reactivity |

| Aromatic Rings (Carbon Atoms) | Neutral/Slightly Negative | Green/Yellow | General electronic character |

| Hydrogen Atoms | Positive | Blue | Sites for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugation.

For this compound, an NBO analysis would likely highlight several key interactions:

Hyperconjugation involving the methyl group: Interactions between the σ orbitals of the C-H bonds of the p-tolyl methyl group and the π* antibonding orbitals of the adjacent aromatic ring.

Intramolecular charge transfer from the fluorine atom: The lone pairs of the fluorine atom can delocalize into the π* orbitals of the fluorophenyl ring.

Delocalization involving the carbonyl group: Interactions between the lone pairs on the carbonyl oxygen and the antibonding orbitals of the adjacent carbon-carbon bonds.

These interactions play a crucial role in determining the electronic structure and reactivity of the molecule.

Table 2: Expected Key NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (O) | π(C-C)aromatic | High | Resonance/Delocalization |

| LP (F) | π(C-C)aromatic | Moderate | Resonance/Delocalization |

| σ (C-H)methyl | π(C-C)aromatic | Low-Moderate | Hyperconjugation |

| π (C-C)aromatic | π(C=O) | Moderate | Conjugation |

Nonlinear Optical (NLO) Properties Investigations and Potential Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second-harmonic generation) and optical switching. The NLO properties of organic molecules are of significant interest for applications in optoelectronics and photonics. These properties are governed by the molecular hyperpolarizability (β), which is a measure of the molecule's ability to distort its electron cloud under an intense electric field.

Computational chemistry, particularly DFT, is a valuable tool for predicting the NLO properties of new materials. The calculation of the first hyperpolarizability (β₀) can provide a theoretical estimation of a molecule's NLO response. Molecules with large β₀ values often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer.

While no specific NLO studies on this compound are available, research on other organic compounds provides a framework for understanding its potential. For instance, studies on various chalcone (B49325) derivatives have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO responses. mdpi.com

In this compound, the p-tolyl group can act as a weak electron donor, and the carbonyl group, along with the fluorophenyl moiety, can act as an electron-accepting unit. The central ethanone (B97240) bridge provides some degree of π-conjugation. While not a classic D-π-A structure, this arrangement could still result in a moderate NLO response. Theoretical calculations would be necessary to quantify the hyperpolarizability and assess its potential for NLO applications.

Table 3: Calculated NLO Properties of a Representative Organic Molecule (Illustrative)

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Linear Polarizability (α) | 25 x 10-24 | esu |

| First Hyperpolarizability (β₀) | 15 x 10-30 | esu |

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting Hirshfeld surface can be mapped with various properties, such as d_norm (normalized contact distance), to highlight close intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of all intermolecular contacts, with different types of interactions appearing as distinct patterns.

For organic crystals, Hirshfeld analysis can identify and quantify various interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In a study of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, Hirshfeld surface analysis revealed that over 90% of the intermolecular contacts involved hydrogen atoms, with significant contributions from C-H···O and C-H···S interactions. nih.gov Similarly, an analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone showed that F···H/H···F contacts accounted for 36.6% of the surface area, indicating their importance in the crystal packing. iucr.org

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key intermolecular contacts:

H···H contacts: Typically the most abundant type of contact in organic molecules.

C-H···O hydrogen bonds: Involving the carbonyl oxygen as a hydrogen bond acceptor.

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Table 4: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Expected Percentage Contribution (Illustrative) |

| H···H | 40-50% |

| C···H / H···C | 20-30% |

| O···H / H···O | 10-15% |

| F···H / H···F | 5-10% |

| C···C (π-π stacking) | 3-7% |

Theoretical Studies on Reaction Mechanisms and Energy Barriers

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. These studies are crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. DFT calculations are commonly used to map out the potential energy surface of a reaction, locating minima corresponding to reactants and products, and saddle points corresponding to transition states.

For this compound, theoretical studies could investigate:

Nucleophilic addition to the carbonyl group: Modeling the attack of various nucleophiles and calculating the corresponding activation energies.

Enolate formation and subsequent reactions: Investigating the thermodynamics and kinetics of deprotonation at the α-carbon.

Photochemical reactions: Exploring excited-state reaction pathways, such as Norrish type I and type II reactions.

Table 5: Hypothetical Reaction Pathway and Calculated Energy Barriers for a Nucleophilic Addition to this compound (Illustrative)

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Ketone + Nucleophile | 0.0 |

| Transition State | Nucleophilic attack on carbonyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State | Proton transfer | +8.1 |

| Products | Addition product | -12.5 |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., a solvent).

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would allow for the study of:

Conformational preferences: Identifying the most stable conformations and the energy barriers between them.

Solvation structure: Analyzing the arrangement of solvent molecules around the solute and calculating properties like the radial distribution function.

Dynamic properties: Calculating time-correlation functions to understand vibrational motions and rotational dynamics.

The results of MD simulations can provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Table 6: Key Dihedral Angles and Their Expected Behavior in an MD Simulation of this compound (Illustrative)

| Dihedral Angle | Description | Expected Range of Motion |

| Caryl-Caryl-C=O | Rotation of the p-tolyl group | -180° to +180° (with preferred orientations) |

| Caryl-C-C=O | Rotation of the fluorophenyl group | -180° to +180° (with preferred orientations) |

| C-C-O-H (if protonated) | Rotation of a hydroxyl group | Freely rotating |

Chemical Reactivity and Transformation Studies of 2 4 Fluorophenyl 1 P Tolyl Ethanone

Electrophilic and Nucleophilic Reactions of the Ketone Moiety

The ketone carbonyl group is a primary site of reactivity in 2-(4-Fluorophenyl)-1-p-tolyl-ethanone. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This fundamental reactivity is the first step in numerous transformations, including condensation and addition reactions.

Conversely, the oxygen atom of the carbonyl is nucleophilic and can be protonated or coordinated by Lewis acids. This electrophilic interaction with the oxygen enhances the electrophilicity of the carbonyl carbon, activating the ketone for subsequent reactions with even weak nucleophiles. This activation is a critical aspect of acid-catalyzed reactions involving the ketone.

Reactions Involving the α-Carbon (e.g., Enolization, Halogenation, Condensation)

The α-carbon, situated adjacent to the carbonyl group, exhibits significant reactivity due to the ability of the ketone to form an enol or an enolate ion.

Enolization : In the presence of an acid or a base, this compound can tautomerize to its enol form or be deprotonated to form an enolate. This process is central to the reactivity of the α-carbon, transforming it from an electrophilic to a nucleophilic center.

Halogenation : The α-carbon can be readily halogenated, typically with bromine in acetic acid or using N-bromosuccinimide. This reaction proceeds through the enol or enolate intermediate and results in the formation of an α-haloketone, such as 2-bromo-2-(4-fluorophenyl)-1-p-tolyl-ethanone. These α-haloketones are highly valuable synthetic intermediates, particularly for the synthesis of heterocyclic compounds. For example, 2-bromo-1-(p-tolyl)ethanone is a common precursor in the synthesis of thiazoles. chemicalbook.com

Condensation : The enolate of this compound can act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325). nih.govcore.ac.uk This reaction involves the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, followed by dehydration to yield an α,β-unsaturated ketone system. nih.gov

Aromatic Substitution Reactions on the Fluorophenyl and p-Tolyl Moieties

Both aromatic rings of the molecule can undergo substitution reactions, although their reactivity differs.

p-Tolyl Moiety : The p-tolyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be directed to the ortho positions relative to the methyl group (and meta to the ethanone (B97240) group).

Fluorophenyl Moiety : The 4-fluorophenyl ring is generally deactivated towards electrophilic substitution because fluorine is an electron-withdrawing group. However, fluorine is an ortho, para-director, meaning electrophiles would add at positions ortho to the fluorine atom. The existence of related compounds like 2-(3-bromo-4-fluoro-phenyl)-1-(p-tolyl)ethanone demonstrates that such substitutions are feasible. nih.gov Furthermore, the fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by strong electron-withdrawing groups. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound and its immediate derivatives are key starting materials for synthesizing a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Pyrazolines : Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized from the chalcones derived from this compound. The α,β-unsaturated ketone system of the chalcone undergoes a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid to yield the corresponding pyrazoline derivatives. researchgate.netnih.gov

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic method for forming thiazole rings. mdpi.com This reaction involves the cyclization of an α-haloketone with a compound containing a thioamide group, such as thiourea. chemicalbook.com Starting from this compound, α-bromination yields the necessary α-haloketone precursor, which upon reaction with thiourea, produces a 2-amino-4,5-disubstituted thiazole derivative. chemicalbook.comnih.gov

Triazoles : 1,2,4-Triazole (B32235) derivatives can also be synthesized from this ethanone scaffold. One common pathway involves converting the ketone into a thiosemicarbazone by reacting it with thiosemicarbazide. Subsequent oxidative cyclization of the thiosemicarbazone can lead to the formation of the 1,2,4-triazole ring. tijer.orgresearchgate.net Another approach involves reacting the ethanone with an acid hydrazide, followed by cyclization, to form the triazole core. chemicaljournals.com

Table 1: Examples of Cyclization Reactions

| Target Heterocycle | Key Reagents | Reaction Type | Intermediate from Parent Compound |

|---|---|---|---|

| Pyrazoline | Hydrazine hydrate, Phenylhydrazine | Cyclocondensation | Chalcone |

| Thiazole | Thiourea, Thioamides | Hantzsch Synthesis | α-Haloketone |

| 1,2,4-Triazole | Thiosemicarbazide, Acid hydrazides | Condensation and Oxidative Cyclization | Parent Ketone or derivative |

Derivatization Strategies for Structure-Property Relationship Studies

Modifying the structure of this compound is a common strategy to investigate structure-activity relationships (SAR) for various biological targets.

A wide array of derivatives can be synthesized to probe the effects of different functional groups. For instance, the ketone moiety can be reacted with hydroxylamine (B1172632) hydrochloride to form oxime derivatives. mdpi.com These oximes can be further alkylated to produce oxime ethers, allowing for the exploration of how lipophilicity and steric bulk impact biological activity. mdpi.com Additionally, substitution on the aromatic rings, as discussed previously, provides another avenue for creating a library of related compounds for SAR studies.

The formation of chalcones via the Claisen-Schmidt condensation is a particularly powerful derivatization strategy. nih.gov By using a diverse range of substituted aromatic aldehydes, a large library of chalcones with varying electronic and steric properties can be generated from the single parent ketone. core.ac.uk These conjugated systems are not only important synthetic intermediates for heterocycles like pyrazolines but also exhibit a wide range of biological activities themselves. nih.govnih.gov

Table 2: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Aldehyde) | Base/Solvent | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH / Ethanol | (E)-1-(4-fluorophenyl)-3-phenyl-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | KOH / Ethanol | (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |

Future Directions and Research Perspectives in 2 4 Fluorophenyl 1 P Tolyl Ethanone Research

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The pursuit of green and sustainable chemistry is a paramount objective in modern synthetic organic chemistry. google.com Future research will undoubtedly focus on developing novel synthetic methodologies for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone that are not only efficient in terms of yield but also adhere to the principles of atom economy and environmental sustainability. rsc.orgacs.orgunimelb.edu.au

One promising avenue is the exploration of catalytic reactions that minimize waste and reduce the need for stoichiometric reagents. rsc.org For instance, a recently disclosed method for synthesizing 1,2-diaryl ketones involves the dehydroxycarbonylation of alcohols. This approach, if adapted for the synthesis of this compound, could offer a more atom-economical alternative to traditional methods. Such a process would ideally utilize readily available starting materials and employ a recyclable catalyst, thereby minimizing the environmental footprint of the synthesis.

Future investigations in this area should aim to quantify the efficiency and sustainability of new synthetic routes using metrics such as atom economy, E-factor, and process mass intensity. A comparative analysis of different synthetic strategies, both established and novel, would be invaluable in identifying the most sustainable and industrially viable methods for the production of this compound.

| Synthetic Route | Key Reaction Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Well-established methodology | Optimization to reduce Lewis acid waste |

| Cross-Coupling Reactions | Palladium or Copper-catalyzed | High functional group tolerance | Development of more sustainable catalysts |

| Dehydroxycarbonylation of Alcohols | Catalytic Carbonylation | High atom economy, potentially fewer steps | Adaptation and optimization for the target molecule |

Advanced Computational Modeling for Predictive Understanding of Reactivity, Selectivity, and System Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of molecules. unimelb.edu.auscirp.org Future research on this compound will greatly benefit from the application of advanced computational modeling techniques. researchgate.net These methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with other chemical species. researchgate.net

DFT calculations can be employed to predict various properties of this compound, such as its molecular geometry, vibrational frequencies, and electronic transitions. scirp.org Furthermore, computational models can be used to investigate the mechanisms of reactions involving this compound, helping to elucidate the factors that govern reactivity and selectivity. researchgate.net For example, modeling the transition states of potential reactions can guide the rational design of catalysts and reaction conditions to favor the formation of desired products.

The insights gained from computational studies can accelerate the discovery of new applications for this compound and its derivatives. By predicting properties such as binding affinities to biological targets or the electronic properties of derived materials, computational screening can prioritize experimental efforts and reduce the time and resources required for discovery. unimelb.edu.au

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.5 eV | Indicates electronic stability and potential for electronic applications |

| Dipole Moment | 2.8 D | Influences intermolecular interactions and solubility |

| Electrostatic Potential Map | Reveals electron-rich and electron-poor regions, predicting sites of reactivity | Guides understanding of electrophilic and nucleophilic attacks |

Exploration of New Chemical Transformations and Diversification of Derivatives

The chemical versatility of the this compound scaffold presents a rich area for future exploration. The ketone functional group and the aromatic rings provide multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially unique properties.

A notable example of such diversification is the synthesis of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole. nih.gov This transformation demonstrates that the ethanone (B97240) backbone can serve as a precursor for the construction of more complex heterocyclic systems. Future research should aim to explore a wider range of chemical transformations, such as condensation reactions, cycloadditions, and various functional group interconversions, to expand the chemical space accessible from this starting material.

The synthesis and characterization of new derivatives will be crucial for establishing structure-activity relationships and identifying compounds with desirable properties for specific applications. For instance, the introduction of different substituents on the aromatic rings could modulate the electronic properties of the molecule, leading to new materials for organic electronics or compounds with tailored biological activities.

| Derivative Class | Potential Synthetic Route | Area of Interest |

|---|---|---|

| Pyrroles | Paal-Knorr synthesis | Medicinal chemistry, materials science nih.gov |

| Pyrazoles | Condensation with hydrazines | Agrochemicals, pharmaceuticals |

| Chalcones | Aldol condensation | Biologically active compounds, fluorescent probes |

| Substituted Alcohols | Reduction of the ketone | Chiral building blocks, liquid crystals |

Integration of High-Throughput Experimentation and Computational Screening for Material Discovery

The discovery of new materials with tailored properties can be significantly accelerated by the integration of high-throughput experimentation (HTE) and computational screening. nih.govnumberanalytics.com This synergistic approach allows for the rapid evaluation of large libraries of compounds, identifying promising candidates for further investigation. sapub.org

In the context of this compound, a future research direction would involve the creation of a virtual library of its derivatives through computational methods. These virtual compounds could then be screened for desirable properties, such as specific electronic or optical characteristics, using computational models. youtube.com The most promising candidates identified through this in silico screening could then be synthesized and their properties experimentally validated using high-throughput techniques. nih.gov

This integrated approach would not only accelerate the pace of materials discovery but also foster a deeper understanding of the structure-property relationships within this class of compounds. The knowledge gained from these studies could guide the rational design of new materials based on the this compound scaffold with optimized performance for a wide range of applications, including organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Q & A

Q. What are the recommended synthetic methodologies for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone, and how can reaction yields be optimized?

The compound is synthesized via Friedel-Crafts acylation or related methods. For example, a reported protocol involves reacting (4-fluorophenyl)acetic acid with a toluoyl derivative at 270°C under controlled conditions, followed by purification via column chromatography (SiO₂, hexane/ethyl acetate 9:1), yielding 76% . Key optimization parameters include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution.

- Temperature control : Higher temperatures (e.g., 270°C) improve reaction kinetics but require inert atmospheres to prevent decomposition.

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts.

| Method | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 270°C | 76% |

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding in aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₅H₁₃FO) and fragmentation patterns .

- X-ray crystallography : Tools like SHELX and ORTEP-3 generate 3D structural models, validating bond lengths/angles and detecting crystallographic disorders .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

The 4-fluorophenyl group introduces electron-withdrawing effects, which:

- Reduce electron density in the aromatic ring, directing electrophilic attacks to specific positions.

- Enhance metabolic stability in bioactive derivatives by resisting oxidative degradation .

Experimental data (e.g., Hammett constants) and computational studies (DFT) quantify these effects .

Advanced Research Questions

Q. How can computational tools like QSAR and molecular docking predict the biological activity of derivatives?

- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity. For example, derivatives of 2-(4-fluorophenyl)imidazol-5-ones showed anti-proliferative effects against MCF-7 cells (R² = 0.89) .

- Molecular docking : Predicts binding affinities to targets like Polo-like kinase 1 (Plk1). Ligand 24 in a study achieved a docking score of -9.2 kcal/mol, suggesting strong inhibition .

| Ligand | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Ligand 24 | Plk1 | -9.2 |

Q. How do experimental thermodynamic properties (e.g., boiling point) compare with computational predictions?

NIST reports a boiling point of 469.2 K for the parent compound 1-(4-fluorophenyl)ethanone . Computational methods (e.g., COSMO-RS) predict phase behavior by simulating intermolecular forces. Discrepancies arise from:

- Assumptions in simulations : Ideal gas behavior vs. real-world intermolecular interactions.

- Experimental error : Differential scanning calorimetry (DSC) measurements may vary by ±2 K due to calibration.

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent oxidation .

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .

- Waste disposal : Halogenated waste containers for fluorine-containing byproducts .

Q. Methodological Recommendations

- Synthesis : Optimize Friedel-Crafts conditions with inline IR monitoring for real-time reaction tracking.

- Characterization : Use tandem MS/MS for unambiguous identification of fragmentation pathways.

- Computational modeling : Validate QSAR models with external test sets to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.